molecular formula C13H5F3N4OS B11058281 3-(Furan-2-yl)-6-(3,4,5-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(Furan-2-yl)-6-(3,4,5-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11058281
M. Wt: 322.27 g/mol
InChI Key: ODHFAOXYJLEKJQ-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-6-(3,4,5-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of furan, triazole, and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-6-(3,4,5-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4,5-trifluorophenylhydrazine with furan-2-carboxylic acid, followed by cyclization with thiocarbonyl diimidazole to form the triazolo[3,4-b][1,3,4]thiadiazole core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-6-(3,4,5-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.

    Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Substituted trifluorophenyl derivatives.

Scientific Research Applications

3-(Furan-2-yl)-6-(3,4,5-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-6-(3,4,5-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors involved in microbial and cancer cell proliferation.

    Pathways Involved: It may inhibit key pathways such as DNA synthesis and repair, leading to cell death in microbes and cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-yl)-6-(3,4,5-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic properties and enhances its biological activity compared to similar compounds.

Properties

Molecular Formula

C13H5F3N4OS

Molecular Weight

322.27 g/mol

IUPAC Name

3-(furan-2-yl)-6-(3,4,5-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H5F3N4OS/c14-7-4-6(5-8(15)10(7)16)12-19-20-11(9-2-1-3-21-9)17-18-13(20)22-12/h1-5H

InChI Key

ODHFAOXYJLEKJQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C(=C4)F)F)F

Origin of Product

United States

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